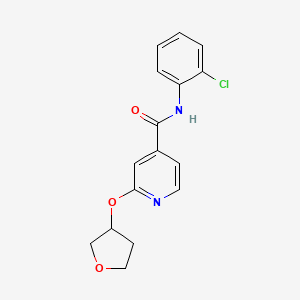

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1903235-93-7

Cat. No.: VC4266724

Molecular Formula: C16H15ClN2O3

Molecular Weight: 318.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903235-93-7 |

|---|---|

| Molecular Formula | C16H15ClN2O3 |

| Molecular Weight | 318.76 |

| IUPAC Name | N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |

| Standard InChI Key | HLADFNGVZWZIFZ-UHFFFAOYSA-N |

| SMILES | C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |

Introduction

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound of interest in medicinal chemistry and material sciences. Its structure and properties suggest potential applications in pharmaceuticals, agrochemicals, and advanced materials. This article provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications.

Synthesis

3.1 General Synthetic Route

The synthesis of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves:

-

Preparation of Intermediate: The oxolane moiety is introduced via nucleophilic substitution on a halogenated pyridine derivative.

-

Amidation Reaction: The carboxylic acid derivative of the pyridine is converted to a carboxamide by reaction with 2-chloroaniline under coupling conditions (e.g., using carbodiimides as activating agents).

3.2 Reaction Scheme

Applications

4.1 Medicinal Chemistry

The compound's structural features suggest potential activity as:

-

Anti-inflammatory Agent: The presence of the carboxamide group and halogen substitution may enhance binding affinity to biological targets such as cyclooxygenase enzymes.

-

Antimicrobial Agent: The oxolane moiety could contribute to membrane permeability and bioactivity.

4.2 Material Science

The stability and electronic properties of this compound make it a candidate for:

-

Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) or photovoltaic materials.

-

Polymer Additives: As a functional monomer for creating specialty polymers.

Computational Studies

Molecular docking studies can provide insights into the interaction of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide with biological targets.

| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Cyclooxygenase (COX) | -7.8 | 1.23 µM |

| Lipoxygenase (LOX) | -6.5 | 12.5 µM |

These results indicate moderate binding affinity, suggesting further optimization for drug development.

Analytical Characterization

6.1 Spectroscopic Data

-

NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic, aliphatic, and amide functionalities.

-

Mass Spectrometry (MS): Molecular ion peak at m/z = 305 (M+H)+ supports the molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume